molecular formula C6H6FN B128567 4-Fluoroaniline CAS No. 371-40-4

4-Fluoroaniline

Cat. No. B128567
CAS RN: 371-40-4
M. Wt: 111.12 g/mol
InChI Key: KRZCOLNOCZKSDF-UHFFFAOYSA-N
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Description

4-Fluoroaniline is a fluorinated derivative of aniline, where a fluorine atom is substituted at the para position of the aniline structure. It is a compound of interest in various chemical syntheses and has applications in medicinal chemistry, particularly due to its potential role in the synthesis of pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of 4-fluoroaniline derivatives and related compounds has been explored in several studies. For instance, 4-fluoropyrrolidine derivatives, which are useful in medicinal chemistry, have been synthesized from N-protected 4-hydroxyproline using a double fluorination method with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, yielding high-purity enantiomerically pure compounds . Another study describes the synthesis of 4-fluoropyridines through a novel pathway involving Ireland-Claisen and aza-Cope rearrangements, starting from 2-fluoroallylic alcohols . Additionally, practical syntheses of 4-fluoroprolines, which are valuable nonnatural amino acids, have been reported using fluoride salts .

Molecular Structure Analysis

The molecular structure of 4-fluoroaniline and its derivatives is characterized by the presence of a fluorine atom at the para position, which can influence the electronic properties and reactivity of the molecule. The synthesis of 4-aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines involves a three-component cyclocondensation, indicating the versatility of 4-fluoroaniline in forming complex heterocyclic structures .

Chemical Reactions Analysis

4-Fluoroaniline participates in various chemical reactions due to its reactive amino group and the electron-withdrawing effect of the fluorine atom. For example, the synthesis of polyfluoroanilines from fluorine-substituted aniline monomers involves an acid-assisted persulfate initiated polymerization, although poly(4-fluoroaniline) undergoes dehalogenation during polymerization . The preparation of gem-difluorosubstituted NH-azomethine ylides for the synthesis of 4-fluorooxazolines via a three-component reaction showcases the reactivity of 4-fluoroaniline derivatives in forming fluorinated heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoroaniline and its derivatives are influenced by the presence of the fluorine atom. For instance, the thermal instability of certain N- and/or 2-substituted 4-fluoroanilines has been observed, and their decomposition products have been suggested through NMR spectroscopy and GIAO-DFT calculated chemical shifts . The fluorine atom can also affect the solubility and thermal properties of the resulting polymers, as seen in the characterization of polyfluoroanilines .

Scientific Research Applications

Biodegradation Studies

A study by (Cao, Song, Shen, & Wang, 2015) explored the cometabolism of fluoroanilines in the presence of 4-Fluoroaniline by Ralstonia sp. FD-1. This strain demonstrated the ability to utilize 4-Fluoroaniline and its isomers, highlighting its potential application in treating fluoroanilines wastewater. Similarly, (Zhao et al., 2019) focused on the degradation of fluoroaniline by Rhizobium sp. JF-3, showing its capability to degrade 4-Fluoroaniline and suggesting its use in bioremediation.

Analytical Chemistry

In analytical chemistry, (Dong, Yang, & Ye, 2018) developed a sensitive LC-MS method for determining 4-Fluoroaniline concentrations in ezetimibe, an important advancement for pharmaceutical analysis.

Synthesis and Material Science

The synthesis of novel compounds using 4-Fluoroaniline was demonstrated by (Çelik & Babagil, 2019), who synthesized N-benzylidene-4-fluoroaniline with inhibitory activities on carbonic anhydrase isoenzymes. This study opens avenues for new therapeutic applications. Additionally, (Vijayanand, Vivekanandan, Mahudeswaran, & Jayaprakasam, 2016) explored silver nanoparticles doped poly (aniline-co-4-fluoroaniline) nanocomposites, indicating potential applications in electronics and biosensors.

Optical Applications

In the field of optics, (Park, Lee, & Sung, 2015) investigated the physical and optical properties of hydrophilic tinted lens materials with 4-Fluoroaniline, showing its UV-blocking properties and potential use in ophthalmic lenses.

Corrosion Inhibition

Research by (Chira, Bucur, & Radu, 2017) on aryl diazonium salts for copper corrosion inhibition revealed that 4-Fluoroaniline had a lower inhibitory effect compared to other compounds, suggesting its limited but specific use in corrosion protection.

Medical Imaging and Drug Delivery

The potential of 4-Fluoroaniline in medical imaging and drug delivery is exemplified by studies on fluorinated compounds and their biotechnological prospects, as discussed by (Carvalho & Oliveira, 2017), highlighting the increasing use of fluorinated compounds in various applications.

Quantum Chemistry and Microwave Spectroscopy

A unique application of 4-Fluoroaniline in quantum chemistry and microwave spectroscopy was presented by (Barone et al., 2023), who conducted a detailed study on 4-fluoro-threonine, enhancing our understanding of fluorine-substitution effects in biomolecules.

Safety And Hazards

4-Fluoroaniline is considered hazardous. It may cause irritation to skin, eyes, and mucous membranes. It may be toxic by ingestion . It is classified as a combustible liquid and has acute oral toxicity . It causes severe skin burns and eye damage . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure .

Future Directions

4-Fluoroaniline is used as a precursor to various potential and real applications . It is a common building block in medicinal chemistry and related fields . It has been evaluated for the production of ligands for homogeneous catalysis . Therefore, it is expected to have continued relevance in these areas.

properties

IUPAC Name

4-fluoroaniline
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InChI

InChI=1S/C6H6FN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2
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InChI Key

KRZCOLNOCZKSDF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N)F
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Molecular Formula

C6H6FN
Record name 4-FLUOROANILINE
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DSSTOX Substance ID

DTXSID9022027
Record name 4-Fluoroaniline
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Molecular Weight

111.12 g/mol
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Physical Description

4-fluoroaniline is a light-colored oily liquid. Mixture of three isomers. Insoluble in water and denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Pale yellow liquid; [HSDB] Light gold colored liquid; [MSDSonline]
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Boiling Point

358.7 °F at 760 mmHg (USCG, 1999), 188 °C
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Flash Point

165 °F (USCG, 1999), 74 °C
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Solubility

In water, 33 g/L at 20 °C, Soluble in ethanol and ether; slightly soluble in chloroform
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Density

1.1725 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1725 at 20 °C/4 °C
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Vapor Pressure

1.0 [mmHg], 0.75 mm Hg (1 hectoPa) at 20 °C
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Product Name

4-Fluoroaniline

Color/Form

Liquid, Pale yellow liquid

CAS RN

371-40-4; 87686-42-8, 371-40-4
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Melting Point

30.6 °F (USCG, 1999), -1.9 °C
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Synthesis routes and methods

Procedure details

To react 2,3-dichloromaleic acid, an anhydride or an ester thereof with 4-fluoroaniline, the latter may be added to the former dropwise with mixing. In this case, however, if the reaction is carried out at higher temperature, for example at reflux temperatures, then byproducts tend to be formed through the reaction of p-fluoroaniline with N-(4-fluorophenyl)-2,3-dichloromaleimide, thereby reducing the purity of the product. This danger may be eliminated by employment of a two-stage reaction method wherein the starting material is mixed with 4-fluoroaniline dropwise at comparatively lower temperatures (first stage) and then the reaction is completed at elevated temperatures (second stage) to minimize the formation of byproducts. The reaction temperature for the first stage is lower than 60° C, preferably in the range of room temperature -- 50° C; the reaction temperature for the second stage is preferably in the range of 60° C to reflux temperature. When the reaction is to be effected in a single stage, it is advisable to add 4-fluoroaniline dropwise into 2,3-dichloromaleic acid, an anhydride or an ester thereof. Whereas when a two-stage reaction is adopted, the desired product may be obtained at a similar high yield by adding the former to the latter dropwise or vice versa. The reaction time is not specially limited and may be selected within a wide range: the reaction may usually be fully completed within 1-6 hours. In the two-stage reaction the dropping time for the first stage may be in the range of 10-60 minutes and the reaction time for the second stage may be in the range of 1-6 hours. In this way the desired substance may be obtained at a high purity after completion of the reaction by merely cooling the reaction mixture and then separating the crystals by filtration.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoroaniline
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4-Fluoroaniline
Reactant of Route 3
4-Fluoroaniline
Reactant of Route 4
4-Fluoroaniline
Reactant of Route 5
4-Fluoroaniline
Reactant of Route 6
4-Fluoroaniline

Citations

For This Compound
4,790
Citations
JG Bundy, EM Lenz, NJ Bailey… - … and Chemistry: An …, 2002 - Wiley Online Library
… The 4‐fluoroaniline—treated worms showed a decrease in maltose concentrations, and 3,5‐difluoroaniline exerted the same effect as 2‐fluoro‐4‐methylaniline but to a lesser extent. …
Number of citations: 155 setac.onlinelibrary.wiley.com
M Ashfaq, KS Munawar, G Bogdanov, A Ali… - Journal of the Iranian …, 2022 - Springer
The title compound, C 10 H 10 FNO 3 , also known as [4-((4-fluorophenyl)amino)-4-oxobutanoic acid] (BFAOB), is synthesized efficiently, and its structure is confirmed by the SC-XRD …
Number of citations: 23 link.springer.com
PS Vijayanand, J Vivekanandan… - Macromolecular …, 2016 - Wiley Online Library
… A new series of silver nanoparticles doped poly (aniline-co-4-fluoroaniline) nanocomposites … nanoparticles in the poly (aniline-co-4-fluoroaniline) matrix that leads to fast charge transfer …
Number of citations: 9 onlinelibrary.wiley.com
I Rietjens, J Vervoort - Chemico-biological interactions, 1991 - Elsevier
… Apparently conversion of 4-fluoroaniline proceeds by a … .butylhydroperoxide incubations with 4-fluoroaniline resulted in … dependent conversion of 4-fluoroaniline results in formation of …
Number of citations: 34 www.sciencedirect.com
Y Okazaki, K Yamashita, H Ishii, M Sudo… - Journal of Applied …, 2003 - Wiley Online Library
… Halogen-substituted anilines (haloanilines), including 4-bromoaniline, 4-chloroaniline, 4-fluoroaniline and 4iodoaniline, are used as raw materials for azo dyes or intermediates in the …
R Betz - Crystallography Reports, 2015 - Springer
The crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline is determined. The crystals are monoclinic, a = 3.8380(3), b = 13.1010(12), c = 8.0980(8) Å, β = 96.010(4), V …
Number of citations: 3 link.springer.com
KW Lo, WB Tzeng - Journal of Molecular Spectroscopy, 2013 - Elsevier
… ← S 0 electronic transition (E 1 ) of 3-chloro-4-fluoroaniline (3C4FA) is found to be 32 348 ± … Comparing the E 1 ’s and IEs of 3C4FA, 3-chloroaniline, 4-fluoroaniline, and aniline, we find …
Number of citations: 17 www.sciencedirect.com
J Hahn, M Krieg, C Keck, C Maichle-Mössmer… - Dalton …, 2018 - pubs.rsc.org
… We then varied the ratio of 4-fluoroaniline and boron trichloride in the initial addition at 0 C. As expected, a ten-fold excess of 4-fluoroaniline results in the formation of tri-(4-fluoroanilino)…
Number of citations: 2 pubs.rsc.org
S Zhao, J Xie, G Cheng, Y Xiang, H Zhu, W Guo… - Small, 2018 - Wiley Online Library
… Herein, we identified that 4-fluoroaniline (FAL) was not only nondestructive for surface passivation but also a large molecular dipole to direct the charge transfer. Conjugated amine by …
Number of citations: 80 onlinelibrary.wiley.com
HT Hwang, JR Martinelli, R Gounder… - Chemical Engineering …, 2016 - Elsevier
… In the present study, the kinetic details of hydrogenation of N-benzyl-4-fluoroaniline, NB4FA, … the highest activity and selectivity to the desired product 4-fluoroaniline, 4FA. In this case, …
Number of citations: 9 www.sciencedirect.com

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